Home > Products > Screening Compounds P96462 > N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide -

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Catalog Number: EVT-4853713
CAS Number:
Molecular Formula: C10H11N5OS4
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the thiadiazole rings: This can be achieved by reacting thiosemicarbazide with different carboxylic acids or their derivatives. [, ]
  • Introduction of the allylthio and thioacetamide groups: This could be accomplished by reacting the appropriate thiadiazole intermediates with allyl bromide followed by thioglycolic acid and subsequent amide coupling with the second thiadiazole unit. [, , ]
Molecular Structure Analysis

The molecule is expected to adopt a conformation influenced by the flexibility of the thioacetamide linker and the potential for intramolecular interactions between the different heteroatoms. The presence of sulfur atoms in both thiadiazole rings and the thioacetamide bridge introduces the possibility of S···O or S···N non-covalent interactions, which could further influence the molecular conformation. [] Computational methods like density functional theory (DFT) could be employed to investigate the optimized geometry and electronic structure of the molecule. []

Mechanism of Action

Although the specific mechanism of action of the target molecule is unknown, its potential biological activity could be linked to the presence of the 1,3,4-thiadiazole rings, which are known pharmacophores present in various biologically active compounds. [, , , , , , , , , , ] For instance, some 1,3,4-thiadiazole derivatives have shown promising anticancer activity through various mechanisms, including apoptosis induction via the caspase pathway, tyrosine kinase inhibition, and MMP-9 enzyme inhibition. [, , ] Additionally, this class of compounds has been explored for its anticonvulsant, antitubercular, antimicrobial, and carbonic anhydrase inhibitory activities. [, , , ]

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin

    Compound Description: This compound is a novel coumarin derivative containing a 1,3,4-thiadiazole ring system. It was synthesized through a two-step protocol involving the synthesis of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation with 7-mercapto-4-methylcoumarin [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This novel compound is a hybrid molecule incorporating 1,3,4-thiadiazole, dichloroacetic acid, and pyrazoline moieties []. It was synthesized via a multi-step process starting from 5-amino-1,3,4-thiadiazole-2-thiol. This compound was designed using the pharmacophore hybridization approach and was screened for anticancer activity in vitro using the NCI DTP protocol [].

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

    Compound Description: This is a novel pyrazolone-thiadiazole hybrid molecule synthesized in two steps from readily available reagents []. It was investigated for its potential anti-inflammatory activity via in silico molecular docking studies, suggesting its potential as a 5-lipoxygenase (5-LOX) inhibitor [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This compound, a benzenesulfonic acid derivative containing a 1,3,4-thiadiazole ring, was obtained through an unexpected ring closure reaction []. It was found to possess antimicrobial activity comparable to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli [].

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

    Compound Description: This series of compounds consists of novel benzenesulfonamide derivatives containing a 1,3,4-thiadiazole moiety. They were synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) []. These derivatives were evaluated for their anticancer activity against HCT116 and HeLa cell lines. Notably, compound 4, 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, exhibited potent anticancer activity, prompting further in silico ADMET studies to assess its pharmacokinetic properties [].

N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4 - thiadiazol-2-yl)-benzamide derivatives

    Compound Description: This series of thiadiazole amides coupled with coumarin were synthesized using TBTU as a coupling agent, aiming to identify novel antitubercular agents []. They were evaluated for their in vitro antitubercular activity against the H37Rv strain of M. Tuberculosis. Compounds 4c, 4f, and 4j displayed significant activity at 25 µg/mL []. Interestingly, the presence of electron-withdrawing substituents on the aromatic side chain correlated with enhanced anti-tubercular activity within this series [].

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

    Compound Description: This compound belongs to a series of novel 1,3,4-thiadiazole derivatives synthesized and evaluated for cytotoxicity to discover new anticancer agents []. The study revealed that this compound displayed promising anticancer activity, particularly against the MDA breast cancer cell line, with an IC50 of 9 μM, outperforming the reference drug imatinib (IC50 = 20 μM) [].

    Compound Description: This series of 1,3,4-thiadiazole and 1,2,4-triazole derivatives were synthesized and evaluated for their anticonvulsant activity []. Their structures were confirmed using IR and NMR spectroscopy. Acute toxicity studies were conducted to determine the LD50 values of the synthesized compounds []. Among the evaluated compounds, compound D-III exhibited the most potent anticonvulsant effect, showing an 80% protection rate at a dose of 20 mg/kg against PTZ-induced convulsions [].

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

    Compound Description: This series of novel Schiff’s bases incorporates a thiadiazole scaffold and benzamide groups, designed for their potential anticancer properties [, ]. Synthesized under microwave irradiation, these compounds were evaluated for in vitro anticancer activity against SK-MEL-2, HL-60, HeLa, MCF-7, and normal breast epithelial cell (MCF-10A) using the MTT assay. Notably, compounds 7k, 7l, 7b, and 7a exhibited significant anticancer activity, with GI50 values comparable to the standard drug Adriamycin [, ].

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

    Compound Description: This series of benzenesulfonamide derivatives containing either a 5-methyl-isoxazol-3-yl or a 1,3,4-thiadiazol-2-yl moiety were designed and synthesized to evaluate their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII []. While most compounds exhibited weak inhibitory activity, certain derivatives showed modest potency against specific hCA isoforms []. Compound 15 moderately inhibited hCA I (Ki = 73.7 μM) and hCA VII (Ki = 85.8 μM). Compounds 19 and 25 selectively inhibited hCA II with Ki values of 96.0 μM and 87.8 μM, respectively [].

    Compound Description: This study investigated [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide] as a new ligand and its complexes with various transition metals (Cr(III), Fe(III), Co(II), Ni(II), and Cu(II)) []. Characterization of these complexes was carried out using analytical techniques, including magnetic susceptibility measurements, elemental analyses, conductance measurements, IR, 1H NMR, and mass spectrometry []. Conductivity data revealed the electrolytic nature of the complexes. The ligand exhibited a didentate coordination mode, binding through the sulfur (S6) and nitrogen (N5) atoms []. The study proposed tetrahedral geometries for Ni(II) and Cu(II) complexes, while octahedral geometries were assigned to Cr(III), Fe(III), and Co(III) complexes []. Both the ligand and its metal complexes were tested for antibacterial activity against E. coli and Staphylococcus aureus using the spread plate method [].

N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives

    Compound Description: The synthesis of diverse N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was the focus of this research []. The structures of these compounds were determined using various spectroscopic techniques, including MS, IR, CHN elemental analysis, and 1H NMR [].

2-(Substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives

    Compound Description: This study conducted a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis using comparative molecular field analysis (CoMFA) on a series of 2-(Substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives []. This analysis aimed to understand the structural features influencing their spontaneous motor activity. The CoMFA model, developed using 36 compounds and validated with 6 randomly selected compounds, demonstrated a strong correlation between structure and activity (r = 0.889, r²cv = 0.714) []. The study revealed that steric interactions contribute predominantly (83.3%) to the observed biological activity compared to electrostatic interactions (16.7%) [].

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives

    Compound Description: Driven by the multi-target drug (MTD) approach for Alzheimer's disease (AD) treatment, this study focused on the synthesis and evaluation of novel N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives as potential dual cholinesterase (ChE) and monoamine oxidase (MAO) inhibitors []. These derivatives displayed a general preference for inhibiting acetylcholinesterase (AChE) and h-MAO-B over butyrylcholinesterase (BChE) and h-MAO-A, respectively. Derivatives 4a, 4b, 3a, 3d, and 3b exhibited significant AChE inhibitory activity, with 4a, 4b, and 3a also showing potent h-MAO-B inhibition, marking them as promising dual inhibitors and potential MTD candidates for AD [].

N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine

    Compound Description: This class of compounds represents a novel series of SMN2 splicing modulators investigated for their potential in treating spinal muscular atrophy (SMA) []. Inspired by the mechanism of action of Branaplam (1), which increases full-length SMN protein levels, these compounds were designed to enhance exon-7 inclusion in the SMN2 gene []. Replacing the pyridazine ring in Branaplam with a 1,3,4-thiadiazole offered opportunities to constrain the biaryl conformation through intramolecular S···O or S···X interactions []. Compound 26, featuring a 2-fluorophenyl thiadiazole motif, demonstrated significant activity, increasing full-length SMN protein production by over 50% in a mouse model of SMA [].

Properties

Product Name

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C10H11N5OS4

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C10H11N5OS4/c1-3-4-17-9-15-13-8(20-9)11-7(16)5-18-10-14-12-6(2)19-10/h3H,1,4-5H2,2H3,(H,11,13,16)

InChI Key

URAGGMHNCFBLIM-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)SCC=C

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)SCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.